molecular formula C14H11N3O5S B14434753 3-Ethoxy-1,7-dinitro-10H-phenothiazine CAS No. 74834-95-0

3-Ethoxy-1,7-dinitro-10H-phenothiazine

Katalognummer: B14434753
CAS-Nummer: 74834-95-0
Molekulargewicht: 333.32 g/mol
InChI-Schlüssel: URCDNECVLMOMAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-1,7-dinitro-10H-phenothiazine is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes ethoxy and dinitro functional groups attached to the phenothiazine core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1,7-dinitro-10H-phenothiazine typically involves the nitration of 3-ethoxy-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient nitration while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-1,7-dinitro-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-1,7-dinitro-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Ethoxy-1,7-dinitro-10H-phenothiazine involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions. The ethoxy group influences its solubility and overall chemical behavior. The compound’s effects are mediated through pathways involving electron transfer and radical formation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,7-Dinitro-10H-phenothiazine
  • 3,11-Dinitro-10H-phenothiazine
  • 3,7-Dinitro-phenothiazine

Uniqueness

3-Ethoxy-1,7-dinitro-10H-phenothiazine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to other dinitro-phenothiazine derivatives

Eigenschaften

74834-95-0

Molekularformel

C14H11N3O5S

Molekulargewicht

333.32 g/mol

IUPAC-Name

3-ethoxy-1,7-dinitro-10H-phenothiazine

InChI

InChI=1S/C14H11N3O5S/c1-2-22-9-6-11(17(20)21)14-13(7-9)23-12-5-8(16(18)19)3-4-10(12)15-14/h3-7,15H,2H2,1H3

InChI-Schlüssel

URCDNECVLMOMAD-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C2C(=C1)SC3=C(N2)C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.